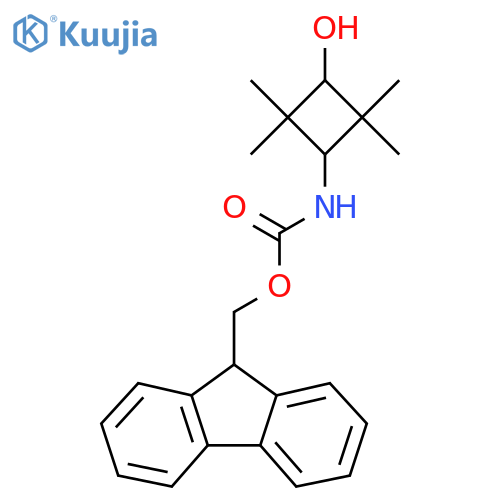Cas no 2770495-23-1 ((9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate)

2770495-23-1 structure
商品名:(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate 化学的及び物理的性質
名前と識別子
-
- (9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate
- EN300-7122891
- 2770495-23-1
-
- インチ: 1S/C23H27NO3/c1-22(2)19(23(3,4)20(22)25)24-21(26)27-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18-20,25H,13H2,1-4H3,(H,24,26)
- InChIKey: YHSWBSATLOVKOT-UHFFFAOYSA-N
- ほほえんだ: OC1C(C)(C)C(C1(C)C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 365.19909372g/mol
- どういたいしつりょう: 365.19909372g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 534
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.7
- トポロジー分子極性表面積: 58.6Ų
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7122891-0.05g |
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate |
2770495-23-1 | 0.05g |
$1032.0 | 2023-07-06 | ||
| Enamine | EN300-7122891-0.5g |
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate |
2770495-23-1 | 0.5g |
$1180.0 | 2023-07-06 | ||
| Enamine | EN300-7122891-0.25g |
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate |
2770495-23-1 | 0.25g |
$1131.0 | 2023-07-06 | ||
| Enamine | EN300-7122891-2.5g |
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate |
2770495-23-1 | 2.5g |
$2408.0 | 2023-07-06 | ||
| Enamine | EN300-7122891-0.1g |
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate |
2770495-23-1 | 0.1g |
$1081.0 | 2023-07-06 | ||
| Enamine | EN300-7122891-1.0g |
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate |
2770495-23-1 | 1.0g |
$1229.0 | 2023-07-06 | ||
| Enamine | EN300-7122891-5.0g |
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate |
2770495-23-1 | 5.0g |
$3562.0 | 2023-07-06 | ||
| Enamine | EN300-7122891-10.0g |
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate |
2770495-23-1 | 10.0g |
$5283.0 | 2023-07-06 |
(9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate 関連文献
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Gilles Montavon,Bernd Grambow New J. Chem., 2003,27, 1344-1352
2770495-23-1 ((9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate) 関連製品
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 157047-98-8(Benzomalvin C)
推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
